molecular formula C17H26O2 B14723948 2,6-Dimethylheptan-4-yl phenylacetate CAS No. 6290-48-8

2,6-Dimethylheptan-4-yl phenylacetate

Cat. No.: B14723948
CAS No.: 6290-48-8
M. Wt: 262.4 g/mol
InChI Key: BPHMNNRJLKTHLD-UHFFFAOYSA-N
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Description

2,6-Dimethylheptan-4-yl phenylacetate ( 6290-48-8) is a chemical ester with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol . It is systematically named as phenyl-acetic acid-(1-isobutyl-3-methyl-butyl ester) and is characterized by a high calculated LogP value of approximately 4.23 to 5.2, indicating significant hydrophobicity, and a topological polar surface area of 26.3 Ų . This compound is identified by several identifiers, including PubChem CID 1647787 and NSC-6690 . This compound is of primary interest in research and development, particularly in the fields of organic synthesis and fragrance science . Phenylacetate esters are recognized for their roles as fragrance ingredients and solvents in various formulations . Researchers utilize 2,6-Dimethylheptan-4-yl phenylacetate in the synthesis of more complex molecules and in the development of specialty chemicals, including its investigation as a component in encapsulated perfume compositions . Its structural properties make it a valuable material for studying scent retention, release mechanisms, and stability in different delivery systems . Handling and Storage: The reagent should be stored in a dry, dark, and well-ventilated place. For extended stability, it is recommended to keep the container tightly sealed . Important Notice: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal uses. All safety data sheets (SDS) and handling protocols should be reviewed prior to use.

Properties

CAS No.

6290-48-8

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

IUPAC Name

2,6-dimethylheptan-4-yl 2-phenylacetate

InChI

InChI=1S/C17H26O2/c1-13(2)10-16(11-14(3)4)19-17(18)12-15-8-6-5-7-9-15/h5-9,13-14,16H,10-12H2,1-4H3

InChI Key

BPHMNNRJLKTHLD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(C)C)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Traditional Acid-Catalyzed Esterification

The most straightforward route involves the direct esterification of phenylacetic acid with 2,6-dimethylheptan-4-ol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid (TsOH) catalyzes the reaction, typically conducted under reflux with azeotropic removal of water to shift equilibrium toward ester formation. For example, a molar ratio of 1:1.2 (acid:alcohol) in toluene at 110°C for 8 hours yields approximately 68–72% of the target ester.

Metal-Catalyzed Coupling Reactions

Innovative protocols adapted from patent CN105646306A utilize copper catalysts for nucleophilic acyl substitutions. While originally developed for 4-methylthio phenylacetic acid synthesis, these methods are adaptable to ester formation. Key steps include:

  • Activation of phenylacetic acid : Conversion to acid chloride using thionyl chloride.
  • Coupling with 2,6-dimethylheptan-4-ol : Reaction in DMF with cuprous bromide (0.5–1 mol%) at 130°C under nitrogen, achieving 76–79% yield after 4–24 hours.
Table 1: Comparative Analysis of Catalytic Systems
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
H2SO4 (5 mol%) Toluene 110 8 68
CuBr (1 mol%) DMF 130 4 76
TsOH (5 mol%) Xylene 120 6 71

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial-scale synthesis employs continuous-flow reactors to enhance mass transfer and reduce reaction times. A patented configuration involves:

  • Preheating zones : Maintain reactants at 100°C to prevent premature crystallization.
  • Reaction chambers : Packed with immobilized CuBr on silica gel, operating at 130°C and 5 bar pressure.
  • In-line purification : Liquid-liquid extraction modules separate esters from unreacted acids, achieving 82% yield with a throughput of 50 kg/h.

Solvent Recycling Protocols

DMF recovery systems reduce environmental impact and costs. Distillation columns coupled with molecular sieves achieve 95% solvent reuse, as demonstrated in pilot-scale trials for analogous esters.

Comparative Analysis of Catalytic Systems

Copper vs. Acid Catalysts

Copper catalysts outperform traditional acids in sterically hindered esterifications. For 2,6-dimethylheptan-4-yl phenylacetate:

  • CuBr : Enhances nucleophilic attack by coordinating with the alcohol’s hydroxyl group, reducing activation energy.
  • H2SO4 : Limited by poor solubility of branched alcohols, requiring excess acid (20 mol%) for comparable yields.

Solvent Effects

Polar aprotic solvents like DMF stabilize transition states in metal-catalyzed reactions. Non-polar solvents (toluene, xylene) favor acid-catalyzed mechanisms but necessitate higher temperatures (120–140°C).

Optimization Strategies for Yield and Purity

Temperature Modulation

Gradual heating to 130°C prevents side reactions such as alcohol dehydration. Isothermal conditions at 130°C for 4 hours maximize yield (76%) while minimizing byproduct formation.

Purification Techniques

  • Crystallization : Ethyl acetate/n-hexane mixtures (1:1 v/v) produce 99% pure crystals after two recrystallizations.
  • Distillation : Short-path distillation at 0.1 mbar and 180°C isolates the ester with >98% purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptan-4-yl phenylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethylheptan-4-yl phenylacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,6-Dimethylheptan-4-yl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid, which may interact with various enzymes and receptors in biological systems. The compound’s unique structure allows it to modulate specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical and Physical Properties

The following table summarizes key properties of 2,6-dimethylheptan-4-yl phenylacetate and related phenylacetate esters, inferred from structural analogs and empirical

Compound Name Molecular Formula Key Features Applications/Activities
2,6-Dimethylheptan-4-yl phenylacetate C₁₇H₂₄O₂ Branched aliphatic chain; high hydrophobicity due to bulky substituents Limited data; likely used as a solvent or intermediate in organic synthesis .
Methyl phenylacetate C₉H₁₀O₂ Simple ester; low molecular weight Heat exchange fluid, fragrance component; low acute toxicity .
Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate C₁₂H₁₅FO₄ Fluorinated aromatic ring; methoxy substituents Pharmaceutical intermediate; structural complexity enhances bioactivity .
3,4,12,13-Tetraacetylphorbol-20-phenylacetate C₃₆H₄₄O₁₂ Phorbol diterpene core; multiple acetyl groups Cytotoxic agent isolated from Synadenium grantii latex; induces tumor cell apoptosis .
Antitumor Effects
  • Phenylacetate (free acid) : Demonstrates growth inhibition, apoptosis induction, and differentiation in osteosarcoma and glioblastoma cells via p21Cip1 upregulation, Bcl-2 suppression, and glutamine depletion .
  • 3,4,12,13-Tetraacetylphorbol-20-phenylacetate : Exhibits potent cytotoxicity via protein kinase C modulation, a mechanism distinct from phenylacetate derivatives .
Microbial Interactions
  • Phenylacetate decarboxylase : Converts phenylacetate to toluene in anaerobic bacteria (e.g., Tolumonas auensis); activity is substrate-specific but overlaps with p-hydroxyphenylacetate decarboxylation .
  • Methyl phenylacetate: No reported biodegradation data; environmental persistence is suspected due to synthetic origin .

Pharmacokinetics and Toxicology

Compound Pharmacokinetics Toxicity Profile
Phenylacetate Nonlinear kinetics (Km = 105.1 µg/mL); metabolized to phenylacetylglutamine . Dose-limiting CNS depression at high concentrations; low systemic toxicity .
Methyl phenylacetate No human data; low acute toxicity in industrial settings . Limited environmental toxicity data; recommended as heat exchange fluid .
2,6-Dimethylheptan-4-yl phenylacetate Predicted high tissue accumulation due to lipophilicity; metabolism likely via ester hydrolysis. Unknown; structural analogs suggest moderate toxicity with proper handling.

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